N-[2-(dimethylamino)phenyl]-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide
Description
N-[2-(dimethylamino)phenyl]-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a benzoxazinone moiety, and a propanamide linkage. Its distinct chemical properties make it a subject of interest in both academic and industrial research.
Properties
IUPAC Name |
N-[2-(dimethylamino)phenyl]-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-21(2)15-8-4-5-9-16(15)22(3)19(24)12-13-23-17-10-6-7-11-18(17)26-14-20(23)25/h4-11H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJYRWAJSNGWQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1N(C)C(=O)CCN2C(=O)COC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)phenyl]-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent to form the benzoxazinone ring.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, often using dimethylamine as the nucleophile.
Coupling with the Propanamide Moiety: The final step involves coupling the benzoxazinone intermediate with a propanamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)phenyl]-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the benzoxazinone moiety to its reduced form.
Substitution: The dimethylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions to facilitate substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the benzoxazinone ring, while reduction could produce amine derivatives.
Scientific Research Applications
N-[2-(dimethylamino)phenyl]-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)phenyl]-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzoxazinone moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoethyl methacrylate hydrochloride
- N-(3-Aminopropyl)methacrylamide hydrochloride
- 2-(Dimethylamino)ethyl methacrylate
Uniqueness
Compared to these similar compounds, N-[2-(dimethylamino)phenyl]-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide stands out due to its benzoxazinone core, which imparts unique chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or advanced material properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
